Stereochemical Configuration at C-16: (S)-Butaprost as the Active Epimer
The stereochemical configuration at the C-16 position critically determines EP₂ agonist activity. The (S)-epimer of butaprost free acid is the active form, whereas the (R)-epimer is generally considered the less active C-16 epimer . This stereochemical distinction was definitively resolved through careful studies conducted in the United States and Japan in the late 1990s, which corrected the earlier 1986 structural misassignment in the Gardiner publication that had incorrectly designated the active epimer as 16(R) [1]. Consequently, procurement of (S)-butaprost free acid (CAS 433219-55-7) rather than the (R)-enantiomer (CAS 215168-33-5) ensures use of the biologically active stereoisomer validated for EP₂ receptor pharmacology .
| Evidence Dimension | C-16 stereoisomer agonist activity |
|---|---|
| Target Compound Data | Active EP₂ agonist (16(S)-epimer) |
| Comparator Or Baseline | Less active C-16 epimer (16(R)-epimer) |
| Quantified Difference | Qualitative determination: (S)-epimer is the active form |
| Conditions | Historical structural elucidation studies (1990s US and Japan); functional EP₂ receptor assays |
Why This Matters
This stereochemical distinction is essential for procurement decisions, as purchasing the incorrect (R)-epimer (often labeled generically as 'butaprost free acid' with CAS 215168-33-5) will result in using a significantly less active compound, compromising experimental validity and wasting research resources.
- [1] MedChemExpress. (R)-Butaprost (free acid) product page. CAS 215168-33-5. View Source
